Aplasmomycin

Beschreibung

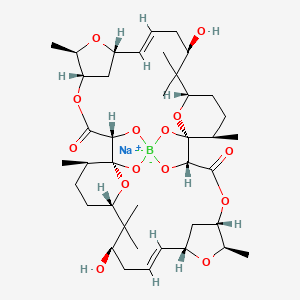

from Streptomyces griseus isolated from shallow sea sediment in Sagami Bay; natural ionophore; RN give refers to Na salt; structure

Eigenschaften

CAS-Nummer |

61230-25-9 |

|---|---|

Molekularformel |

C40H60BNaO14 |

Molekulargewicht |

798.7 g/mol |

IUPAC-Name |

sodium (1R,2R,5S,6R,8S,9E,12R,14S,17R,18R,22R,25S,26R,28S,29E,32R,34S,37R)-12,32-dihydroxy-6,13,13,17,26,33,33,37-octamethyl-4,7,19,21,24,27,38,39,41,42-decaoxa-20-boranuidaoctacyclo[18.17.1.11,34.12,20.15,8.114,18.125,28.018,22]tritetraconta-9,29-diene-3,23-dione |

InChI |

InChI=1S/C40H60BO14.Na/c1-21-15-17-31-37(5,6)29(42)13-9-11-26-20-28(24(4)47-26)49-36(45)34-40-22(2)16-18-32(51-40)38(7,8)30(43)14-10-12-25-19-27(23(3)46-25)48-35(44)33-39(21,50-31)54-41(52-33,53-34)55-40;/h9-12,21-34,42-43H,13-20H2,1-8H3;/q-1;+1/b11-9+,12-10+;/t21-,22-,23-,24-,25-,26-,27+,28+,29-,30-,31+,32+,33+,34+,39+,40+,41?;/m1./s1 |

InChI-Schlüssel |

GEIYDRPAWIMINR-ZDKANEFWSA-N |

Isomerische SMILES |

[B-]123O[C@]45O[C@H](C([C@@H](C/C=C/[C@H]6O[C@@H]([C@H](C6)OC(=O)[C@H](O1)[C@]7(O2)O[C@H](C([C@@H](C/C=C/[C@H]8O[C@@H]([C@H](C8)OC(=O)[C@@H]4O3)C)O)(C)C)CC[C@H]7C)C)O)(C)C)CC[C@H]5C.[Na+] |

Kanonische SMILES |

[B-]123OC4C(=O)OC5CC(C=CCC(C(C6CCC(C(O1)(O6)C(O2)C(=O)OC7CC(C=CCC(C(C8CCC(C4(O3)O8)C)(C)C)O)OC7C)C)(C)C)O)OC5C.[Na+] |

Synonyme |

antibiotic 339-29 aplasmomycin |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Isolation of Aplasmomycin: A Technical Guide to its Discovery from Marine Sediment

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the history and methodology behind the isolation of Aplasmomycin, a novel boron-containing antibiotic. Discovered in 1976 by a team of Japanese scientists including Y. Okami, T. Okazaki, T. Kitahara, and H. Umezawa, this macrolide antibiotic, produced by a marine actinomycete, exhibits significant antimicrobial and antimalarial properties. This document provides a comprehensive overview of the original isolation procedures, and available data on its biological activity, and biosynthetic pathway, presented in a format tailored for scientific and drug development professionals.

Discovery and Producing Organism

This compound was first isolated from a strain of Streptomyces, initially identified as Streptomyces griseus, which was cultured from a shallow sea mud sample collected in Sagami Bay, Japan.[1] This discovery was a part of a broader study on marine microorganisms, highlighting the potential of marine environments as a source of novel therapeutic agents. The producing organism was designated as strain SS-20.

Fermentation and Production

Details from the original study and general knowledge of Streptomyces fermentation provide a basis for the production of this compound.

Culture Media and Conditions

The antibiotic was produced in specialized media designed to mimic a marine environment.[1] While the exact composition from the original paper is not fully detailed in the available abstracts, typical fermentation media for Streptomyces species for antibiotic production include a carbon source (like glucose or starch), a nitrogen source (such as soybean meal, peptone, or yeast extract), and various mineral salts. For marine-derived Streptomyces, the medium is often supplemented with seawater or individual salts to support growth and secondary metabolite production.

Table 1: General Fermentation Parameters for Antibiotic Production by Streptomyces

| Parameter | Recommended Conditions |

| Temperature | 25-30°C |

| pH | 6.0-8.0 |

| Aeration | High, via shaking or sparging |

| Incubation Time | 7-14 days |

Note: These are general parameters and would require optimization for maximal this compound yield.

Experimental Protocols: Isolation and Purification

The isolation of this compound involves a multi-step process of extraction and purification from the fermentation broth. The following protocol is based on the original discovery paper and general methods for purifying antibiotics from Streptomyces.

Extraction of this compound

-

Harvesting: After the fermentation period (typically 7-10 days), the culture broth is harvested.

-

Mycelial Separation: The mycelial cake is separated from the culture filtrate by filtration or centrifugation.

-

Solvent Extraction: The antibiotic is extracted from the mycelial cake using an organic solvent such as ethyl acetate.[2] The culture filtrate can also be extracted with the same solvent. The organic phases are then combined.

-

Concentration: The ethyl acetate extract is concentrated under reduced pressure to yield a crude extract.

Purification by Chromatography

-

Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography.[2]

-

Stationary Phase: Silica gel (100-200 mesh).

-

Mobile Phase: A gradient of solvents is typically used, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with the concentration of methanol gradually increasing.

-

-

Fraction Collection and Analysis: Fractions are collected and analyzed for antibiotic activity using techniques such as thin-layer chromatography (TLC) and bioassays against susceptible microorganisms (e.g., Gram-positive bacteria).

-

Crystallization: Fractions containing the pure compound are pooled, concentrated, and the this compound is crystallized. The original study reported obtaining colorless needle-like crystals.[1]

Physicochemical Properties and Structure

This compound is a boron-containing macrodiolide antibiotic.[3] Its molecular formula was determined to be C₄₁H₆₀O₁₄Na.[1] The structure was elucidated through X-ray crystallographic analysis of its silver salt, revealing a symmetric structure with a central boron atom.

Biological Activity

This compound exhibits inhibitory activity against a range of Gram-positive bacteria, including mycobacteria.[1] It also demonstrates in vivo activity against Plasmodium berghei, the causative agent of malaria in rodents, indicating its potential as an antimalarial agent.

Table 2: Summary of this compound's Biological Activity

| Target Organism | Activity |

| Gram-positive bacteria | Inhibitory |

| Mycobacteria | Inhibitory |

| Plasmodium berghei (in vivo) | Inhibitory |

Biosynthesis of this compound

This compound is a polyketide, a class of secondary metabolites synthesized by large, multi-domain enzymes called polyketide synthases (PKSs).

Precursor Units

Studies have indicated that the carbon skeleton of each half of the this compound molecule is derived from seven intact acetate units.[3] The three methyl groups are derived from methionine.[3] This suggests a biosynthetic pathway involving a Type I PKS.

The logical workflow for the biosynthesis of a polyketide like this compound can be visualized as follows:

Caption: Generalized workflow for this compound biosynthesis.

The biosynthesis is thought to proceed through the formation of two identical polyketide chains, which then dimerize to form the macrodiolide structure. The final step is the incorporation of a boron atom.

The proposed signaling pathway for the regulation of antibiotic production in Streptomyces often involves a cascade of regulatory proteins.

Caption: Simplified signaling pathway for antibiotic regulation.

Conclusion

The isolation of this compound from a marine sediment-derived Streptomyces strain represents a significant milestone in the discovery of novel antibiotics. Its unique boron-containing macrodiolide structure and potent biological activities continue to make it a subject of interest for further research and development. The methodologies outlined in this guide provide a foundational understanding for researchers aiming to explore and exploit the therapeutic potential of this fascinating marine natural product. Further investigation into its biosynthetic pathway and optimization of fermentation and purification processes could lead to improved yields and the generation of novel analogs with enhanced therapeutic properties.

References

- 1. Studies on marine microorganisms. V. A new antibiotic, this compound, produced by a streptomycete isolated from shallow sea mud - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Macrodiolide Formation by the Thioesterase of a Modular Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Assembly Line: A Technical Guide to Aplasmomycin Biosynthesis in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Aplasmomycin, a fascinating boron-containing macrodiolide antibiotic produced by marine strains of Streptomyces griseus, has captivated researchers with its unique structure and biological activity. This document provides an in-depth technical guide to the current understanding of its biosynthetic pathway, consolidating available data, outlining experimental approaches, and visualizing the proposed molecular assembly line. While the complete genetic blueprint of the this compound biosynthetic gene cluster remains to be fully elucidated in public databases, extensive precursor feeding studies have laid a foundational understanding of its polyketide-based origin.

The Building Blocks: Precursor Incorporation Analysis

The backbone of this compound is assembled through a Type I polyketide synthase (PKS) system, a multi-enzyme complex that iteratively condenses small carboxylic acid units. Isotopic labeling studies have been instrumental in identifying the primary metabolic precursors that contribute to the this compound structure.

Table 1: Summary of Precursor Feeding Studies for this compound Biosynthesis

| Precursor | Labeled Atoms | Incorporation Observed | Inferred Contribution | Reference |

| [1-¹³C]Acetate | C-1 | Yes | Forms the polyketide backbone | [1] |

| [2-¹³C]Acetate | C-2 | Yes | Forms the polyketide backbone | [1] |

| [¹³CH₃]-L-methionine | Methyl group | Yes | Source of methyl branches on the polyketide chain | [1] |

| [1,2,3-¹³C₃]Glycerol | C-1, C-2, C-3 | Yes | Serves as a starter unit for the polyketide chain | [1] |

These studies conclusively demonstrate that the this compound molecule is constructed from multiple acetate units, with its methyl groups originating from S-adenosyl methionine (SAM), and the polyketide chain initiated by a glycerol-derived starter unit.

The Proposed Biosynthetic Pathway: A Step-by-Step Assembly

Based on the precursor incorporation data and the known mechanisms of Type I PKSs, a hypothetical pathway for this compound biosynthesis can be proposed. This pathway involves the sequential action of multiple enzymatic domains within the PKS machinery.

Figure 1: Proposed biosynthetic pathway for this compound. This diagram illustrates the flow from primary metabolic precursors through the polyketide synthase machinery and subsequent tailoring steps to yield the final natural product.

The biosynthesis is initiated with a glycerol-derived starter unit, followed by multiple rounds of elongation with malonyl-CoA as the extender unit. During this elongation process, methyltransferase domains utilize SAM to add the characteristic methyl groups to the growing polyketide chain. Following the completion of the two monomeric polyketide chains, they are believed to undergo dimerization. A key and defining feature of this compound biosynthesis is the incorporation of a boron atom. Evidence suggests this is a late-stage event, occurring after the formation of the macrodiolide structure[1]. The precise enzymatic mechanism of this boron insertion remains an active area of research.

Experimental Protocols: Investigating the Biosynthesis

The elucidation of the this compound biosynthetic pathway has relied on a combination of classical microbiological and biochemical techniques. While specific, detailed protocols for every aspect of this compound research are not always published in full, the following sections outline the general methodologies employed.

Fermentation and Isolation of this compound

Streptomyces griseus is cultured in a suitable liquid medium to induce the production of this compound. The composition of the fermentation medium is critical for obtaining good yields of the antibiotic.

Table 2: Representative Fermentation Medium for this compound Production

| Component | Concentration (g/L) |

| Soluble Starch | 20 |

| Glucose | 10 |

| Yeast Extract | 5 |

| Peptone | 5 |

| K₂HPO₄ | 1 |

| MgSO₄·7H₂O | 0.5 |

| NaCl | 30 |

| Boric Acid | 0.1 |

The high salt concentration mimics the marine environment from which the producing strains were originally isolated. Boric acid is added to the medium to ensure the availability of boron for incorporation into the final molecule.

Figure 2: General workflow for the fermentation and isolation of this compound. This flowchart outlines the key steps from culturing the producing organism to obtaining the purified antibiotic.

Precursor Feeding Studies

To determine the building blocks of this compound, stable isotope-labeled precursors are added to the fermentation medium.

Experimental Workflow:

-

Culture Preparation: Streptomyces griseus is grown in a seed culture and then transferred to a production medium.

-

Precursor Addition: A solution of the ¹³C-labeled precursor (e.g., [1-¹³C]acetate) is added to the culture at a specific time point during the fermentation.

-

Continued Fermentation: The fermentation is allowed to proceed for a sufficient period to allow for the incorporation of the labeled precursor into this compound.

-

Isolation and Purification: this compound is isolated and purified from the culture broth as described in section 3.1.

-

NMR Analysis: The purified this compound is analyzed by ¹³C-NMR spectroscopy to determine the positions and extent of ¹³C enrichment.

The Uncharted Territory: Future Directions

Despite the foundational knowledge established, significant gaps remain in our understanding of this compound biosynthesis. The identification and characterization of the complete biosynthetic gene cluster is a critical next step. This will enable:

-

In-depth Enzymatic Studies: Heterologous expression and biochemical characterization of the individual PKS domains and tailoring enzymes will provide detailed mechanistic insights.

-

Genetic Engineering: Targeted gene knockouts and modifications will allow for the verification of gene function and the potential for biosynthetic engineering to produce novel this compound analogs.

-

Understanding Boron Incorporation: The identification of the enzyme(s) responsible for boron transport and insertion will be a major breakthrough in the field of natural product biosynthesis.

The continued exploration of the this compound biosynthetic pathway not only offers a fascinating glimpse into the chemical ingenuity of Streptomyces but also holds the potential for the development of new and improved therapeutic agents.

References

The Biological Activity of Aplasmomycin Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aplasmomycin, a boron-containing macrodiolide antibiotic, exhibits significant and specific activity against a range of Gram-positive bacteria, including mycobacteria.[1] Isolated from the marine microorganism Streptomyces griseus, its unique structure and mechanism of action make it a subject of interest in the ongoing search for novel antimicrobial agents.[1][2] This technical guide provides a detailed overview of this compound's biological activity, focusing on its quantitative antibacterial efficacy, mechanism of action, and the experimental protocols used for its evaluation.

Introduction

This compound is a natural product first identified in 1976 from a strain of Streptomyces griseus isolated from shallow sea mud.[1] Structurally, it is a unique macrodiolide characterized by a symmetric structure with a central boron atom, which classifies it as a natural ionophore.[2] Its primary biological significance lies in its potent inhibitory effects against Gram-positive bacteria.[1][2] This document synthesizes the available data on its antibacterial spectrum, mechanism, and the methodologies pertinent to its study.

Mechanism of Action: Inhibition of the Futalosine Pathway

This compound exerts its bactericidal or bacteriostatic effects through a highly specific mechanism: the inhibition of the futalosine pathway.[3] This pathway is a non-canonical route for the biosynthesis of menaquinone (Vitamin K2), an essential component of the electron transport chain in many bacteria.[3] Because many beneficial gut bacteria and human cells utilize a different (canonical) pathway for menaquinone synthesis or use ubiquinone, the futalosine pathway presents a promising target for narrow-spectrum antibiotics with potentially fewer off-target effects.[3]

This compound's inhibition of this pathway disrupts the bacterium's ability to produce energy, leading to cell death or growth inhibition.

Signaling Pathway Diagram

Caption: The Futalosine Pathway and the inhibitory action of this compound.

Quantitative Antibacterial Activity

The efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The initial characterization of this compound demonstrated its potent activity against a variety of Gram-positive bacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| Bacterial Species | Strain | MIC (µg/mL) |

| Bacillus subtilis | PCI 219 | 0.2 |

| Staphylococcus aureus | 209 P | 0.4 |

| Sarcina lutea | PCI 1001 | 0.2 |

| Mycobacterium smegmatis | ATCC 607 | 0.8 |

| Mycobacterium phlei | 0.8 | |

| Mycobacterium avium | 3.1 | |

| Mycobacterium bovis (BCG) | 3.1 | |

| Data sourced from the foundational study by Okami et al., 1976.[1] |

Experimental Protocols

Detailed and standardized protocols are critical for the accurate assessment of an antibiotic's biological activity. The following sections describe representative methodologies for determining this compound's efficacy and mechanism of action.

Protocol for Minimum Inhibitory Concentration (MIC) Determination

The MIC values of this compound are typically determined using a broth microdilution method, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).[4] This method provides a quantitative measure of the antibiotic's potency.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target Gram-positive bacterium.

Materials:

-

This compound stock solution (e.g., in DMSO or other suitable solvent)

-

Sterile 96-well microtiter plates

-

Appropriate sterile bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)

-

Log-phase culture of the test bacterium, adjusted to a 0.5 McFarland standard

-

Sterile diluents (e.g., saline or broth)

-

Incubator (35-37°C)

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Preparation of Antibiotic Dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in the growth medium directly in the 96-well plate.

-

The final volume in each well should be 100 µL, covering a clinically relevant concentration range (e.g., 64 µg/mL to 0.06 µg/mL).

-

Include a positive control well (broth + bacteria, no antibiotic) and a negative control well (broth only, no bacteria).

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension from a fresh culture in the growth medium.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized bacterial inoculum to each well (except the negative control).

-

Seal the plate to prevent evaporation and incubate at 37°C for 18-24 hours under aerobic conditions.

-

-

Reading and Interpretation:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

-

Growth in the positive control well should be robust, and the negative control well should remain clear.

-

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol for Futalosine Pathway Enzyme Inhibition Assay

To confirm this compound's mechanism of action, an in vitro enzyme inhibition assay can be performed using a key enzyme from the futalosine pathway (e.g., futalosine hydrolase, MqnB).

Objective: To quantify the inhibitory effect of this compound on a specific enzyme within the futalosine pathway.

Materials:

-

Purified recombinant futalosine pathway enzyme (e.g., MqnB)

-

Enzyme-specific substrate (e.g., futalosine or 6-amino-6-deoxyfutalosine)

-

This compound solutions at various concentrations

-

Assay buffer (e.g., HEPES or phosphate buffer at optimal pH for the enzyme)

-

Spectrophotometer or HPLC system for detecting substrate consumption or product formation

-

96-well UV-transparent plates or reaction vials

Procedure:

-

Reaction Setup:

-

In a reaction vessel (e.g., a well in a microtiter plate), combine the assay buffer, the purified enzyme at a fixed concentration, and varying concentrations of this compound.

-

Include control reactions: a "no inhibitor" control (enzyme + substrate) and a "no enzyme" control (substrate only).

-

-

Pre-incubation:

-

Pre-incubate the enzyme-inhibitor mixture for a set period (e.g., 10-15 minutes) at the optimal reaction temperature (e.g., 25°C or 37°C) to allow for binding.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the substrate at a known concentration.

-

-

Monitoring the Reaction:

-

Monitor the reaction progress over time. This can be done continuously using a spectrophotometer if the substrate or product has a distinct absorbance profile. For example, by measuring the change in absorbance at a specific wavelength (e.g., 263 nm for futalosine metabolism).

-

Alternatively, stop the reaction at various time points and analyze the concentration of substrate and/or product by HPLC.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) for each this compound concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound required to inhibit 50% of the enzyme's activity) from the resulting dose-response curve.

-

Caption: Logical relationships in an enzyme inhibition assay.

Conclusion

This compound demonstrates potent and selective antibacterial activity against Gram-positive bacteria through the specific inhibition of the futalosine pathway. Its unique boron-containing structure and targeted mechanism of action distinguish it from many conventional antibiotics. The quantitative data and detailed experimental protocols provided in this guide serve as a foundational resource for researchers in microbiology, pharmacology, and drug development. Further investigation into this compound's structure-activity relationships, in vivo efficacy, and potential for chemical modification could pave the way for a new class of therapeutic agents to combat Gram-positive pathogens.

References

Aplasmomycin: An In-Depth Technical Guide on its Antimalarial Properties and In Vivo Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplasmomycin, a boron-containing macrodiolide antibiotic isolated from Streptomyces griseus, has demonstrated notable antimalarial properties.[1][2] As an ionophore, its mechanism of action is linked to the disruption of ion homeostasis across parasite membranes, a critical vulnerability in the lifecycle of Plasmodium species.[3][4] This technical guide provides a comprehensive overview of the available scientific data on this compound's antimalarial activity, with a focus on its in vitro and in vivo efficacy, and its proposed mechanism of action. Due to the limited publicly available data specifically for this compound's antimalarial activity, this guide also includes comparative data from its structural and functional analogue, borrelidin, to provide a broader context for its potential as an antimalarial agent.

Quantitative Data on Antimalarial Activity

While direct IC50 and in vivo efficacy data for this compound against Plasmodium species are not extensively reported in the available literature, data for the related compound borrelidin and synthetic analogues of an this compound fragment offer valuable insights into the potential potency of this class of molecules.

Table 1: In Vitro Antiplasmodial Activity of Borrelidin

| Compound | Plasmodium falciparum Strain(s) | IC50 (ng/mL) | Cytotoxicity (Cell Line) | Reference(s) |

| Borrelidin | Drug-resistant strains | 0.93 | Strong (MRC-5) | [5] |

Table 2: In Vivo Antimalarial Activity of a Monoterpenic Fragment Analogue of this compound against P. berghei

| Compound | Dose (mg/kg) | Efficacy | Comparative Agent | Reference(s) |

| Acid Analogue (Compound 4) | 20 | Superior to artemisinin and this compound | Artemisinin (40 mg/kg) | [6] |

Note: Specific quantitative in vivo efficacy data for this compound, such as percentage inhibition of parasitemia or survival rates, are not detailed in the currently available literature. The provided data for the analogue suggests potent activity.

Mechanism of Action

This compound's primary mechanism of action is attributed to its function as an ionophore.[7] Ionophores disrupt the electrochemical gradients across biological membranes by facilitating the transport of ions. This disruption of ion homeostasis is particularly detrimental to the Plasmodium parasite, which relies on strict regulation of intracellular ion concentrations for survival and replication.[3][4]

The proposed antimalarial signaling pathway for this compound is detailed below.

Caption: Proposed mechanism of this compound's antimalarial action.

Experimental Protocols

Detailed experimental protocols for the antimalarial evaluation of this compound are not explicitly available in the reviewed literature. However, based on standard methodologies for antimalarial drug screening, the following protocols are representative of the likely approaches used.

In Vitro Antiplasmodial Activity Assay (Plasmodium falciparum)

The in vitro activity of this compound and its analogues against chloroquine-sensitive strains of P. falciparum is typically assessed using a microtiter plate-based assay.[5]

Workflow for In Vitro Assay:

Caption: General workflow for in vitro antiplasmodial activity testing.

Key Steps:

-

Parasite Culture: P. falciparum is cultured in human erythrocytes in RPMI 1640 medium supplemented with serum or AlbuMAX.

-

Drug Dilution: A stock solution of this compound is serially diluted to obtain a range of concentrations.

-

Incubation: The parasite culture is incubated with the different drug concentrations in 96-well plates.

-

Growth Assessment: After a defined incubation period (e.g., 48-72 hours), parasite growth is assessed. Common methods include microscopic counting of Giemsa-stained smears or fluorescence-based assays using DNA-intercalating dyes like SYBR Green I.

-

IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite growth inhibition against the drug concentration.

In Vivo Antimalarial Efficacy Assay (Plasmodium berghei)

The in vivo efficacy of this compound is evaluated in a murine model using Plasmodium berghei.[7] The Peters' 4-day suppressive test is a standard method for this assessment.

Workflow for In Vivo Assay:

Caption: General workflow for in vivo antimalarial efficacy testing.

Key Steps:

-

Infection: Mice are inoculated with P. berghei-infected erythrocytes.

-

Treatment: The test compound (this compound) is administered to the mice, typically starting a few hours after infection and continuing for four consecutive days. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug (e.g., chloroquine).

-

Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

-

Efficacy Calculation: The average parasitemia in the treated groups is compared to the control group to calculate the percentage of parasite suppression. The mean survival time of the mice in each group is also monitored.

Conclusion

This compound presents a promising scaffold for the development of novel antimalarial agents. Its ionophoric properties target a fundamental aspect of Plasmodium physiology, suggesting a mechanism of action that may be less susceptible to existing resistance pathways. However, a significant gap exists in the publicly available data regarding its specific in vitro potency against P. falciparum and detailed in vivo efficacy. Further research is warranted to fully elucidate its antimalarial profile, including comprehensive dose-response studies, evaluation against a panel of drug-resistant parasite strains, and a more in-depth investigation into its precise molecular interactions within the parasite. The potent activity observed in analogues of this compound underscores the potential of this chemical class and encourages further exploration and optimization for the development of next-generation antimalarials.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Studies on marine microorganisms. V. A new antibiotic, this compound, produced by a streptomycete isolated from shallow sea mud - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimalarial drugs disrupt ion homeostasis in malarial parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ionophores as Potent Anti-malarials: A Miracle in the Making - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro antimalarial activity of monoterpenic fragment analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

Spectroscopic and Spectrometric Characterization of Aplasmomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aplasmomycin is a unique boron-containing macrodiolide antibiotic with significant activity against Gram-positive bacteria and Plasmodium berghei. Its complex structure and biological activity make it a molecule of interest for further research and development. This technical guide provides a consolidated overview of the spectroscopic and spectrometric data available for this compound, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also presented to aid researchers in their own investigations. Furthermore, a visualization of the futalosine pathway, a metabolic route inhibited by this compound, is provided to offer context for its mechanism of action.

Mass Spectrometry Data

High-resolution mass spectrometry is a critical tool for the confirmation of the elemental composition of a molecule like this compound. The expected mass for the sodiated adduct of this compound is a key identifier in mass spectrometric analysis.

| Parameter | Value | Source |

| Molecular Formula | C₄₀H₆₀BNaO₁₄ | PubChem |

| Average Molar Mass | 798.70 g/mol | PubChem |

| Monoisotopic Mass | 798.3973810 Da | PubChem |

Table 1: Key Mass Spectrometry Data for this compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

The following is a representative protocol for obtaining high-resolution mass spectrometry data for this compound, based on common practices for natural product analysis.

1.1.1. Sample Preparation: A stock solution of this compound is prepared by dissolving approximately 1 mg of the purified compound in 1 mL of a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL. For analysis, this stock solution is further diluted to a concentration of 1-10 µg/mL with the initial mobile phase solvent mixture.

1.1.2. Instrumentation and Data Acquisition:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Fourier Transform Ion Cyclotron Resonance (FT-ICR) or an Orbitrap mass spectrometer, is used.

-

Ionization Source: Electrospray ionization (ESI) is a suitable method for the analysis of this compound. The analysis is typically performed in positive ion mode to observe the sodiated molecule [M+Na]+.

-

Instrument Parameters (Example):

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 600 L/hr

-

Mass Range: m/z 100-2000

-

Resolution: >100,000 FWHM

-

1.1.3. Data Analysis: The acquired data is processed using the instrument's software. The elemental composition of the detected ions is determined by comparing the accurate mass measurement with theoretical masses, with a mass tolerance of less than 5 ppm. The primary ion of interest for this compound would be its sodiated adduct, [C40H60BNaO14+Na]+.

NMR Spectroscopic Data

NMR spectroscopy is indispensable for the structural elucidation of complex natural products like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

A comprehensive search of the available scientific literature was conducted to obtain detailed ¹H and ¹³C NMR chemical shifts and coupling constants for this compound. The primary reference detailing this data is a 1980 publication by Chen et al. in the Journal of Antibiotics (Tokyo)[1]. Unfortunately, the full text of this article, containing the specific data tables, could not be accessed. Therefore, the following tables are presented as a template for the expected data, and researchers are directed to the original publication for the complete dataset.

Table 2: ¹H NMR Spectroscopic Data for this compound (Template).

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|

| Data unavailable | Data unavailable | Data unavailable | Data unavailable |

Table 3: ¹³C NMR Spectroscopic Data for this compound (Template).

| Carbon | Chemical Shift (δ, ppm) |

|---|

| Data unavailable | Data unavailable |

Experimental Protocol: NMR Spectroscopy

The following protocol is a representative example of how NMR data for this compound could be acquired.

2.1.1. Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

2.1.2. Instrumentation and Data Acquisition:

-

NMR Spectrometer: A high-field NMR spectrometer, such as a 400 MHz or 600 MHz instrument, equipped with a cryoprobe for enhanced sensitivity.

-

Experiments: A standard suite of 1D and 2D NMR experiments should be performed for complete structural assignment:

-

¹H NMR

-

¹³C NMR

-

Correlation Spectroscopy (COSY)

-

Heteronuclear Single Quantum Coherence (HSQC)

-

Heteronuclear Multiple Bond Correlation (HMBC)

-

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY)

-

-

Instrument Parameters (Example for ¹H NMR):

-

Pulse Program: zg30

-

Number of Scans: 16

-

Receiver Gain: Adjusted to avoid clipping

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds

-

Spectral Width: 16 ppm

-

2.1.3. Data Processing and Analysis: The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). Processing steps include Fourier transformation, phase correction, baseline correction, and referencing to the internal standard. The chemical shifts, multiplicities, and coupling constants are then determined from the processed spectra. The 2D NMR data is used to establish correlations between protons and carbons to fully assign the structure.

This compound's Target Pathway: The Futalosine Pathway

This compound has been identified as a specific inhibitor of the futalosine pathway, an alternative route for menaquinone biosynthesis found in some bacteria, including Helicobacter pylori.[2][3][4][5][6] Understanding this pathway is crucial for elucidating the mechanism of action of this compound and for the development of new antibacterial agents.

Workflow for Menaquinone Biosynthesis via the Futalosine Pathway

Caption: A simplified diagram of the futalosine pathway for menaquinone biosynthesis, indicating the enzymatic steps and the inhibitory action of this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic and spectrometric characteristics of this compound. While detailed NMR data remains to be fully compiled from primary literature, the provided protocols and mass spectrometry information offer a strong starting point for researchers. The visualization of the futalosine pathway highlights the molecular target of this compound and underscores its potential as a lead compound for the development of novel antibiotics. Further investigation into the detailed fragmentation patterns in mass spectrometry and a complete, publicly accessible repository of its NMR data would be highly beneficial to the scientific community.

References

- 1. Biosynthesis of the boron-containing antibiotic this compound. Nuclear magnetic resonance analysis of this compound and desborothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Futalosine Pathway Played an Important Role in Menaquinone Biosynthesis during Early Prokaryote Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 5. scienceopen.com [scienceopen.com]

- 6. Aminofutalosine Deaminase in the Menaquinone Pathway of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Derivatives of Aplasmomycin: Aplasmomycin B and C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplasmomycin, a boron-containing macrodiolide antibiotic isolated from Streptomyces griseus, has garnered significant interest due to its potent antimicrobial and antiplasmodial activities. Beyond the parent compound, two naturally occurring derivatives, this compound B and this compound C, have been identified.[1] This technical guide provides a comprehensive overview of the current knowledge on this compound B and C, focusing on their chemical structures, biological activities, and the experimental methodologies used for their study. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows are visualized using Graphviz diagrams.

Chemical Structure and Physicochemical Properties

The structural elucidation of this compound C was achieved through single-crystal X-ray diffraction and NMR spectroscopic techniques. While detailed structural information for this compound B remains less extensively documented in readily available literature, it is understood to be a close analogue of the parent compound.

Table 1: Physicochemical Properties of this compound Derivatives

| Property | This compound B | This compound C | Reference |

| Molecular Formula | Not explicitly stated in available abstracts | C40H60BNaO14 | |

| Appearance | Not explicitly stated in available abstracts | Colorless Crystals | |

| Solubility | Not explicitly stated in available abstracts | Not explicitly stated in available abstracts |

Note: The molecular formula for this compound C is identical to that of this compound, suggesting they are isomers.

Biological Activity

This compound B and C exhibit biological activities, although with varying potencies compared to the parent this compound. Initial studies have indicated that this compound B possesses antibacterial activity nearly equal to that of this compound, while this compound C demonstrates weaker activity.

Antibacterial Activity

The antibacterial properties of this compound derivatives are a key area of interest. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Table 2: Antibacterial Activity (MIC, µg/mL) of this compound Derivatives

| Bacterial Strain | This compound B | This compound C | Reference |

| Gram-positive bacteria | Data not available | Data not available | |

| Gram-negative bacteria | Data not available | Data not available |

Note: Specific MIC values for this compound B and C against various bacterial strains are not detailed in the currently accessible literature. The original publication by Sato et al. (1978) would be the primary source for this data.

Antiplasmodial Activity

The parent compound, this compound, has shown in vivo activity against Plasmodium species.[2] The antiplasmodial efficacy of its derivatives is a critical aspect of their potential as antimalarial drug candidates. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 3: Antiplasmodial Activity (IC50, µM) of this compound Derivatives

| Plasmodium Strain | This compound B | This compound C | Reference |

| Plasmodium falciparum | Data not available | Data not available |

Note: Quantitative IC50 values for this compound B and C against Plasmodium strains are not available in the reviewed literature.

Experimental Protocols

Isolation and Purification of this compound B and C

The isolation of this compound B and C is achieved from the culture broth of Streptomyces griseus. The general workflow involves fermentation, extraction, and chromatographic separation.

Caption: General workflow for the isolation of this compound B and C.

A detailed protocol would involve the following steps:

-

Fermentation: Culturing of Streptomyces griseus (strain SS-20) in a suitable production medium.

-

Extraction: The culture broth is separated from the mycelium by centrifugation. The supernatant is then extracted with a suitable organic solvent, such as ethyl acetate, to partition the secondary metabolites.

-

Chromatography: The crude extract is subjected to a series of chromatographic techniques. This typically starts with column chromatography over silica gel, followed by further purification of the fractions using high-performance liquid chromatography (HPLC) to yield pure this compound B and C.

Structure Elucidation

The determination of the chemical structures of this compound B and C relies on a combination of spectroscopic techniques.

Caption: Workflow for the structural elucidation of this compound derivatives.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate molecular weight and elemental composition of the compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for determining the connectivity of atoms.

-

¹H NMR: Provides information about the number and types of protons and their neighboring atoms.

-

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the assembly of the molecular framework.

-

-

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive three-dimensional structure. This technique was successfully applied to this compound C.

Signaling Pathways and Mechanism of Action

The precise signaling pathways and mechanisms of action for this compound B and C have not been extensively studied. However, based on the known activity of the parent compound, this compound, it is plausible that they function as ionophores, disrupting ion gradients across cell membranes. This disruption can lead to a cascade of downstream effects, ultimately resulting in cell death. The boron atom in the structure is believed to be crucial for its ionophoric activity.

Caption: Proposed mechanism of action for this compound B and C.

Conclusion and Future Directions

This compound B and C represent intriguing natural derivatives of this compound with demonstrated biological activity. While initial studies have laid the groundwork, a significant amount of research is still required to fully characterize these compounds. Future research should focus on:

-

Complete Structural Elucidation of this compound B: Determining the precise chemical structure of this compound B is a critical next step.

-

Comprehensive Biological Profiling: A thorough evaluation of the antibacterial and antiplasmodial activities of both this compound B and C against a wide range of pathogens is needed, including the determination of MIC and IC50 values.

-

Mechanism of Action Studies: Investigating the detailed molecular mechanisms by which these compounds exert their biological effects will be crucial for any drug development efforts.

-

Total Synthesis: The development of synthetic routes to this compound B and C would enable the production of larger quantities for further study and the generation of novel analogues with improved properties.

This technical guide serves as a foundational resource for researchers interested in the this compound family of natural products. The information provided herein highlights the current state of knowledge and underscores the potential of this compound B and C as leads for the development of new therapeutic agents.

References

Aplasmomycin as a polyketide synthase-derived macrodiolide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aplasmomycin is a fascinating macrodiolide natural product, distinguished by its unique boron-containing structure and significant biological activities.[1][2] First isolated from a marine actinomycete, Streptomyces griseus, this complex polyketide has demonstrated potent inhibitory effects against Gram-positive bacteria and the malaria parasite, Plasmodium berghei.[1][3] Its intricate, symmetrical architecture, assembled by a Type I polyketide synthase (PKS), and its function as a natural ionophore present a compelling case for further investigation in drug discovery and development.[1] This technical guide provides a comprehensive overview of this compound, consolidating available data on its biosynthesis, chemical properties, and biological functions. It further outlines detailed experimental protocols and visual workflows to aid researchers in their exploration of this promising molecule.

Introduction to this compound

This compound is a member of the polyketide family, a large and diverse class of secondary metabolites known for their wide range of biological activities.[4] It was first discovered in the 1970s from a strain of Streptomyces griseus isolated from shallow sea mud, highlighting the marine environment as a rich source of novel bioactive compounds.[3][5] Structurally, this compound is a macrodiolide, meaning it contains two ester linkages within a large ring. A key and unusual feature of this compound is the presence of a central boron atom, which plays a crucial role in organizing its three-dimensional structure.[1][6] This unique structural element contributes to its function as an ionophore, a molecule that can transport ions across lipid membranes.[1]

Physicochemical and Biological Properties

This compound is a white, crystalline solid with a high melting point and is very lipophilic, rendering it practically insoluble in water.[5] Its complex structure and physicochemical properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C40H60BNaO14 | [5][7][8] |

| Molar Mass | 798.71 g·mol−1 | [5][8] |

| Appearance | Colorless needles | [5] |

| Melting Point | 283-285 °C (decomposes) | [5] |

| Optical Rotation | [α]D22 +225° (c = 1.24 in chloroform) | [5] |

| Solubility | Practically insoluble in water | [5] |

Table 2: Biological and Pharmacological Data

| Parameter | Observation | Reference(s) |

| Biological Activity | Antibacterial (Gram-positive), Antimalarial (in vivo) | [1][3] |

| Mechanism of Action | Ionophore, Inhibitor of the futalosine pathway | [1] |

| Toxicity (LD50) | 125 mg/kg (intraperitoneal, mice) | [5] |

Biosynthesis via Polyketide Synthase

The biosynthesis of this compound is accomplished by a Type I polyketide synthase (PKS). These are large, multifunctional enzymes that act as an "assembly line" to construct complex carbon chains from simple precursor units. While the specific gene cluster for this compound biosynthesis has not yet been fully characterized in the literature, a general model for a Type I PKS can be used to illustrate the process.

The biosynthesis begins with a "starter unit," typically a small carboxylic acid like acetate or propionate, which is loaded onto the PKS. The polyketide chain is then elongated through the sequential addition of "extender units," most commonly malonyl-CoA or methylmalonyl-CoA. Each cycle of elongation is catalyzed by a set of enzymatic domains within a "module" of the PKS. The core domains of a module are the ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP). Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), can be present to modify the growing polyketide chain, leading to structural diversity. After a specific number of elongation cycles, the completed polyketide chain is released from the PKS, often undergoing further modifications by tailoring enzymes to yield the final natural product.

References

- 1. Biosynthesis of the boron-containing antibiotic this compound. Nuclear magnetic resonance analysis of this compound and desborothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polyketide Starter and Extender Units Serve as Regulatory Ligands to Coordinate the Biosynthesis of Antibiotics in Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. FI72534C - Process for the preparation of antibiotics aclacinomycin A and B or their mixtures. - Google Patents [patents.google.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Polyketide Starter and Extender Units Serve as Regulatory Ligands to Coordinate the Biosynthesis of Antibiotics in Actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent advances in the biosynthesis of unusual polyketide synthase substrates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of Aplasmomycin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aplasmomycin is a complex macrodiolide antibiotic with a unique boron-containing spiroketal core. Its intricate C2-symmetric structure and potent biological activity have made it a challenging and attractive target for total synthesis. This document provides an overview of the synthetic strategies and key experimental procedures employed in the total synthesis of this compound. The methodologies developed by the research groups of E. J. Corey and J. D. White, among others, are highlighted. Due to the limitations of publicly available information, this document presents a high-level overview of the experimental procedures. Detailed, step-by-step protocols with precise quantitative data would require access to the full text of the cited primary literature.

Introduction

This compound, first isolated from Streptomyces griseus, is a member of the polyether antibiotic family and exhibits significant in vitro activity against Gram-positive bacteria and in vivo antimalarial activity. Its unique molecular architecture is characterized by a 34-membered macrodiolide ring, two tetrahydrofuran rings, and a central boronic acid spiroketal. The total synthesis of this compound represents a significant challenge in organic synthesis, requiring precise control over stereochemistry and the development of efficient macrocyclization strategies.

Retrosynthetic Analysis and Key Strategies

The total synthesis of this compound has been approached through a convergent strategy. The C2-symmetric nature of the molecule allows for the synthesis of a monomeric subunit, which is then dimerized and cyclized to form the macrocyclic core. The final step typically involves the introduction of the boron atom to form the characteristic spiroketal.

A common retrosynthetic disconnection is to break the two ester linkages of the macrodiolide, leading to two identical C17 hydroxy acid fragments. Further disconnection of this fragment reveals key building blocks, often derived from chiral pool starting materials.

Key strategic elements include:

-

Stereocontrolled synthesis of a C3-C17 fragment: This is a crucial phase of the synthesis, establishing multiple stereocenters.[1]

-

Dimerization of the C17 fragment: Coupling two of the monomeric units to form the precursor for macrocyclization.

-

Macrolactonization: The formation of the large macrocyclic ring is a critical and often low-yielding step. Methodologies like the Mukaiyama macrolactonization have been employed.[2][3]

-

Boron Insertion: The final step to install the boron spiroketal.[3]

Data Presentation: Illustrative Yields for Key Transformations

The following table summarizes representative yields for key transformations in a hypothetical total synthesis of this compound, based on common synthetic steps. Actual yields would be reported for each step in the detailed experimental procedures of the original publications.

| Step No. | Transformation | Starting Material | Product | Illustrative Yield (%) |

| 1 | Stereoselective Aldol Reaction | Chiral Aldehyde | β-Hydroxy Ketone | 85 |

| 2 | Protection of Hydroxyl Group | β-Hydroxy Ketone | Protected Ketone | 95 |

| 3 | Olefination (e.g., Wittig Reaction) | Protected Ketone | Alkene Fragment | 80 |

| 4 | Synthesis of the C3-C17 Fragment | Various | C17 Hydroxy Acid | 20 (over several steps) |

| 5 | Dimerization of the C17 Fragment | C17 Hydroxy Acid | Dimeric Seco-Acid | 70 |

| 6 | Macrolactonization (e.g., Mukaiyama) | Dimeric Seco-Acid | 34-membered Macrodiolide (Desborothis compound) | 30-50 |

| 7 | Boron Insertion | Desborothis compound | This compound | 60 |

Experimental Protocols (High-Level Overview)

Detailed experimental protocols are proprietary to the publishing journals. The following provides a high-level overview of the likely procedures for key steps in the synthesis of this compound.

Stereocontrolled Synthesis of the C3-C17 Fragment

The synthesis of this crucial fragment involves a multi-step sequence that establishes the required stereocenters. A representative transformation within this sequence would be an asymmetric aldol reaction to set the stereochemistry at two adjacent carbons.

-

General Procedure: To a solution of a chiral auxiliary-containing ketone in a suitable aprotic solvent (e.g., dichloromethane) at low temperature (-78 °C) is added a Lewis acid (e.g., titanium tetrachloride). An aldehyde is then added dropwise, and the reaction is stirred for several hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride and worked up. The product is purified by column chromatography.

Dimerization and Macrolactonization

The C2-symmetry of this compound allows for a dimerization of the C17 monomer. The resulting seco-acid is then subjected to macrolactonization to form the 34-membered ring. The Mukaiyama macrolactonization is a common method for this transformation.

-

General Procedure (Mukaiyama Macrolactonization): To a solution of the seco-acid in a non-polar solvent (e.g., toluene) is added a pyridinium salt (e.g., 2-chloro-1-methylpyridinium iodide) and a tertiary amine base (e.g., triethylamine). The reaction is heated at reflux for an extended period under high dilution conditions to favor intramolecular cyclization. The solvent is removed under reduced pressure, and the crude product is purified by chromatography.[2][3]

Boron Insertion

The final step of the synthesis is the installation of the boron atom to form the spiroketal. This is typically achieved by treating the tetraol precursor (desborothis compound) with a boron source.

-

General Procedure: The desborothis compound precursor is dissolved in an appropriate solvent (e.g., benzene or toluene). A boronic acid source, such as boric acid or a trialkyl borate, is added, and the mixture is heated at reflux with azeotropic removal of water (e.g., using a Dean-Stark apparatus). The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the product is purified to yield this compound.[3]

Visualization of Synthetic Pathways

Retrosynthetic Analysis of this compound

Caption: Retrosynthetic analysis of this compound.

Experimental Workflow for this compound Synthesis

Caption: Overall experimental workflow for the total synthesis of this compound.

Conclusion

The total synthesis of this compound is a landmark achievement in organic chemistry, showcasing the power of modern synthetic methods to construct complex natural products. The strategies developed for its synthesis, particularly in the areas of stereocontrolled fragment synthesis and macrocyclization, have provided valuable insights for the synthesis of other complex macrolides. Further research in this area could focus on improving the efficiency of the macrocyclization step and developing more convergent and scalable routes to this important molecule and its analogs for further biological evaluation.

References

Application Notes and Protocols for In Vitro Antibacterial Testing of Aplasmomycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplasmomycin is a boron-containing macrodiolide antibiotic first isolated from Streptomyces griseus.[1] It exhibits antimicrobial activity primarily against Gram-positive bacteria.[1][2] Its unique structure and mechanism of action make it a subject of interest for potential therapeutic applications, particularly in an era of growing antibiotic resistance. These application notes provide a detailed protocol for determining the in vitro antibacterial efficacy of this compound using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

Principle of the Assay

The broth microdilution assay is a standardized method used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism in vitro. This is known as the Minimum Inhibitory Concentration (MIC). The assay involves preparing two-fold serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the plates are visually inspected for bacterial growth, and the MIC is determined as the lowest concentration of this compound where no growth is observed.

Mechanism of Action

This compound is classified as an ionophore.[2] Ionophores are lipid-soluble molecules that can transport ions across biological membranes, thereby disrupting the essential ion concentration gradients. This disruption of the ionic balance across the bacterial cell membrane can lead to a cascade of events, including the dissipation of the membrane potential. This ultimately interferes with crucial cellular processes such as ATP synthesis and the transport of molecules necessary for cell wall biosynthesis, leading to the inhibition of bacterial growth.

Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-positive bacteria.

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 25923 | 1.56 |

| Smith | 1.56 | |

| Bacillus subtilis | ATCC 6633 | 0.78 |

| PCI 219 | 0.78 | |

| Sarcina lutea | PCI 1001 | 0.78 |

| Mycobacterium smegmatis | ATCC 607 | 3.12 |

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is adapted from established Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials and Reagents:

-

This compound (stock solution of known concentration, e.g., 1 mg/mL in a suitable solvent like DMSO)

-

Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis, Streptococcus pneumoniae)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates (U-bottom)

-

Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

-

McFarland 0.5 turbidity standard

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension 1:100 in CAMHB to obtain a working inoculum of approximately 1-2 x 10⁶ CFU/mL.

-

-

Preparation of this compound Dilutions:

-

In a sterile 96-well plate, add 100 µL of CAMHB to wells 2 through 12 of a designated row.

-

In well 1 of that row, add 200 µL of the this compound stock solution, diluted in CAMHB to twice the highest desired final concentration.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

-

Continue this serial dilution process from well 2 to well 11. Discard 100 µL from well 11.

-

Well 12 will serve as the growth control (no antibiotic).

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well (wells 1-12), resulting in a final volume of 200 µL per well and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Incubation:

-

Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be confirmed by reading the absorbance at 600 nm using a microplate reader.

-

Mandatory Visualizations

Caption: Workflow for this compound In Vitro Antibacterial Assay.

Caption: Proposed Mechanism of Action of this compound.

References

Application Notes and Protocols for Evaluating Aplasmomycin Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplasmomycin is a boron-containing macrodiolide antibiotic isolated from Streptomyces griseus.[1] While its primary activity has been characterized against Gram-positive bacteria and malarial parasites, there is growing interest in evaluating the cytotoxic potential of natural products against cancer cell lines.[2][3][4] These application notes provide a comprehensive guide to utilizing common cell-based assays for assessing the cytotoxicity of this compound. The protocols detailed herein are designed to be adaptable for various cancer cell lines and research objectives.

The evaluation of cytotoxicity is a critical first step in the preclinical assessment of any compound with therapeutic potential. Understanding the dose-dependent effects on cell viability, proliferation, and the mechanism of cell death provides essential information for further development. This document outlines protocols for three widely used cytotoxicity assays: the MTT assay for assessing metabolic activity, the Lactate Dehydrogenase (LDH) assay for measuring membrane integrity, and an Annexin V-FITC/PI apoptosis assay for distinguishing between apoptotic and necrotic cell death.

Data Presentation

The following tables summarize representative quantitative data from cytotoxicity assays performed on various cancer cell lines treated with this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 48 | 12.5 |

| A549 | Lung Carcinoma | 48 | 18.2 |

| HeLa | Cervical Carcinoma | 48 | 25.1 |

| HepG2 | Hepatocellular Carcinoma | 48 | 15.8 |

Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Table 2: Lactate Dehydrogenase (LDH) Release Upon this compound Treatment

| Cell Line | This compound (µM) | % Cytotoxicity (LDH Release) |

| MCF-7 | 5 | 15.3 ± 2.1 |

| 10 | 35.8 ± 3.5 | |

| 25 | 68.2 ± 4.2 | |

| A549 | 5 | 12.1 ± 1.8 |

| 10 | 28.9 ± 2.9 | |

| 25 | 55.7 ± 3.8 |

Note: Data are represented as mean ± standard deviation. The presented values are hypothetical examples.

Table 3: Apoptosis Analysis by Flow Cytometry

| Cell Line | This compound (µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |

| MCF-7 | 10 | 22.5 | 10.3 |

| 25 | 45.1 | 23.8 | |

| A549 | 10 | 18.7 | 8.9 |

| 25 | 38.6 | 19.5 |

Note: The presented percentages are hypothetical and for illustrative purposes.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product.[5][6] The amount of formazan produced is proportional to the number of viable cells.[7]

Materials:

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)[5]

-

Complete cell culture medium

-

96-well plates

-

Adherent or suspension cancer cell lines

-

DMSO (for solubilizing formazan crystals)

-

Microplate reader

Protocol for Adherent Cells:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes.[8]

Materials:

-

This compound stock solution (in DMSO)

-

LDH assay kit (commercially available)

-

Complete cell culture medium

-

96-well plates

-

Adherent or suspension cancer cell lines

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

-

Compound Treatment: Treat cells with serial dilutions of this compound and include appropriate controls (vehicle, untreated, and maximum LDH release).

-

Incubation: Incubate the plate for the desired exposure time.

-

Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well of the new plate.

-

Incubation: Incubate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution provided in the kit.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release from treated cells relative to the maximum LDH release control.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes.

Materials:

-

This compound stock solution (in DMSO)

-

Annexin V-FITC/PI apoptosis detection kit

-

6-well plates

-

Adherent or suspension cancer cell lines

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

-

Cell Harvesting: For adherent cells, detach them using trypsin-free dissociation buffer. For suspension cells, collect by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Visualizations

Experimental Workflow

Caption: Workflow for cell-based cytotoxicity assays.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Caption: Potential intrinsic apoptosis pathway activation.

References

- 1. sites.ualberta.ca [sites.ualberta.ca]

- 2. Activation of Mammalian Target of Rapamycin Signaling Pathway Contributes to Tumor Cell Survival in Anaplastic Lymphoma Kinase–Positive Anaplastic Large Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cell line cytotoxicity: Topics by Science.gov [science.gov]

- 4. Exploring the interactions of rapamycin with target receptors in A549 cancer cells: insights from molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Studies on marine microorganisms. V. A new antibiotic, this compound, produced by a streptomycete isolated from shallow sea mud - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Using Aplasmomycin in Plasmodium falciparum Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplasmomycin is a boron-containing macrodiolide antibiotic isolated from Streptomyces griseus.[1][2] It exhibits antimicrobial activity against Gram-positive bacteria and has shown inhibitory effects on Plasmodium species, making it a compound of interest in antimalarial research.[1][2][3] Structurally, this compound is a natural ionophore, a class of molecules that can transport ions across biological membranes.[1] This property is believed to be central to its biological activity. The increasing resistance of Plasmodium falciparum to existing antimalarial drugs necessitates the exploration of novel compounds with unique mechanisms of action, such as this compound.

These application notes provide a comprehensive guide for the in vitro evaluation of this compound and its analogues against asexual erythrocytic stages of P. falciparum. The protocols outlined below cover parasite culture, drug sensitivity assays, and data analysis.

Mechanism of Action

The precise mechanism of action of this compound against P. falciparum is not fully elucidated. However, its classification as a boron-containing ionophore provides significant insight into its potential antimalarial activity.

Ionophoric Activity: Ionophores disrupt the electrochemical gradients across cellular membranes by transporting ions. This disruption of ion homeostasis can be detrimental to the parasite, affecting various physiological processes essential for survival, growth, and replication. Other boron-containing compounds have also been investigated as antimalarials, with their activity often attributed to the electrophilic nature of the boron atom, which can form reversible covalent bonds with biological targets.[4][5][6][7][8]

Potential Targeting of the Apicoplast: Many antibiotics with antimalarial properties exert their effect by targeting the apicoplast, a non-photosynthetic plastid organelle in P. falciparum. This organelle is crucial for the synthesis of essential metabolites, including fatty acids, isoprenoids, and heme. Inhibition of apicoplast function often leads to a "delayed death" phenotype, where the parasite completes one replication cycle but fails to successfully establish infection in the subsequent cycle.[9] While not directly demonstrated for this compound, this remains a plausible secondary or contributing mechanism of action.

Data Presentation

The following tables present illustrative quantitative data on the in vitro activity of this compound against various strains of P. falciparum. Note: This data is representative and intended to demonstrate standard data presentation formats. Actual IC50 values should be determined experimentally.

Table 1: In Vitro 50% Inhibitory Concentration (IC50) of this compound against Drug-Sensitive and -Resistant P. falciparum Strains

| P. falciparum Strain | Chloroquine Sensitivity | IC50 (nM) [Mean ± SD] |

| 3D7 | Sensitive | 15.5 ± 2.1 |

| D6 | Sensitive | 18.2 ± 3.5 |

| W2 | Resistant | 25.8 ± 4.3 |

| Dd2 | Resistant | 29.1 ± 5.0 |

Table 2: Comparative In Vitro Activity of this compound and Standard Antimalarials

| Compound | Target/Mechanism | IC50 (nM) against 3D7 Strain [Mean ± SD] |

| This compound | Ionophore | 15.5 ± 2.1 |

| Chloroquine | Heme detoxification | 10.2 ± 1.5 |

| Artemisinin | Endoperoxide activation | 1.8 ± 0.4 |

| Doxycycline | Apicoplast protein synthesis | 1200 ± 150 (Delayed Death) |

Experimental Protocols

Plasmodium falciparum Asexual Stage Culture

This protocol describes the continuous in vitro culture of the erythrocytic stages of P. falciparum.

Materials:

-

P. falciparum parasite strains (e.g., 3D7, W2)

-

Human erythrocytes (O+), washed

-

Complete RPMI (cRPMI) medium:

-

RPMI 1640 medium with L-glutamine and HEPES

-

10% heat-inactivated human serum or 0.5% Albumax I

-

25 mM NaHCO3

-

10 µg/mL gentamicin

-

-

Gas mixture: 5% CO2, 5% O2, 90% N2

-

Sterile culture flasks or plates

-

Incubator at 37°C

Procedure:

-

Prepare cRPMI medium and warm to 37°C.

-

Wash human erythrocytes three times with incomplete RPMI 1640 medium by centrifugation at 500 x g for 5 minutes and aspirating the supernatant.

-

Resuspend the washed erythrocyte pellet to a 50% hematocrit in cRPMI.

-